2,5-dibromo-N-(2-pyrimidinyl)benzamide
Description
2,5-Dibromo-N-(2-pyrimidinyl)benzamide is a brominated benzamide derivative characterized by two bromine atoms at the 2- and 5-positions of the benzene ring and a pyrimidinyl group attached via an amide linkage.
Properties
Molecular Formula |
C11H7Br2N3O |
|---|---|
Molecular Weight |
357 g/mol |
IUPAC Name |
2,5-dibromo-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C11H7Br2N3O/c12-7-2-3-9(13)8(6-7)10(17)16-11-14-4-1-5-15-11/h1-6H,(H,14,15,16,17) |
InChI Key |
YGDCROKJYRUBIC-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
3,5-Dibromo-N-(4-hydroxyphenyl)benzamide
- Structural Differences :
- Substituents: Bromine at 3,5-positions vs. 2,5-positions; 4-hydroxyphenyl vs. 2-pyrimidinyl group.
- Impact : The hydroxyl group in the 4-hydroxyphenyl derivative increases polarity, reducing logP compared to the pyrimidinyl analog. The pyrimidine ring in 2,5-dibromo-N-(2-pyrimidinyl)benzamide may enhance binding specificity for kinase domains due to aromatic interactions .
- Synthesis : Both compounds utilize amide-forming reactions, but the pyrimidinyl variant may require tailored coupling agents to accommodate the heteroaromatic amine.
Imatinib (4-[(4-Methylpiperazinyl)methyl]-N-(4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}phenyl)benzamide)
- Structural Differences :
- Imatinib features a methylpiperazinyl side chain and a pyridinyl-pyrimidinyl group, enhancing solubility and kinase inhibition.
- Impact : The piperazine group in imatinib improves water solubility (logP ~3.0), whereas bromine atoms in this compound increase hydrophobicity (estimated logP >4.0). Imatinib’s clinical efficacy as a BCR-ABL inhibitor is attributed to its extended aromatic system and basic side chain .
- Pharmacokinetics : Imatinib’s plasma concentration determination methods (e.g., LC-MS) could be adapted for 2,5-dibromo analogs, though bromine’s metabolic stability may reduce clearance rates compared to imatinib’s piperazine metabolism .
Comparison with Therapeutic Analogs
Nilotinib (4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide)
- Structural Differences :
- Nilotinib includes a trifluoromethyl group and imidazole ring, enhancing metabolic stability and target affinity.
- Impact : Fluorine’s electronegativity and small size improve binding precision, whereas bromine’s bulkiness in this compound may sterically hinder receptor interactions. Nilotinib’s trifluoromethyl group increases lipophilicity (logP ~4.5) compared to bromine analogs .
- Activity : Nilotinib’s antineoplastic activity against resistant leukemia strains highlights the importance of fluorine and imidazole in overcoming drug resistance—a feature untested in brominated benzamides .
Neuroleptic Benzamides (Amisulpride, Tiapride)
- Structural Differences :
- Neuroleptics feature sulphonyl or methoxy groups instead of halogens or pyrimidine.
- Impact : Sulpiride’s sulphonyl group enhances dopamine receptor selectivity, while bromine in this compound may shift activity toward kinase or protease targets. Neuroleptics exhibit lower molecular weights (~300–400 g/mol) compared to the brominated analog (~400–450 g/mol) .
- Analytical Challenges : Differentiation of benzamide derivatives via HPLC or mass spectrometry is critical; bromine’s isotopic signature (79Br/81Br) could aid in distinguishing 2,5-dibromo analogs from neuroleptics .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Substituents | Molecular Weight (g/mol) | logP | Key Functional Groups |
|---|---|---|---|---|
| This compound | 2,5-Br, 2-pyrimidinyl | ~450 | >4.0 | Bromine, pyrimidine |
| 3,5-Dibromo-N-(4-hydroxyphenyl)benzamide | 3,5-Br, 4-OH-phenyl | ~420 | ~3.5 | Bromine, hydroxyl |
| Imatinib | Piperazinyl, pyridinyl | 589.7 | ~3.0 | Piperazine, pyrimidine |
| Nilotinib | CF3, imidazole | 529.5 | ~4.5 | Trifluoromethyl, imidazole |
| Amisulpride | SO2, methoxy | 369.5 | ~1.2 | Sulphonyl, methoxy |
Table 2: Pharmacological Profiles
| Compound | Therapeutic Use | Target | Key Advantage |
|---|---|---|---|
| This compound | Under investigation | Kinases/Proteases? | High lipophilicity, metabolic stability |
| Imatinib | Antineoplastic (CML) | BCR-ABL kinase | Oral bioavailability, specificity |
| Nilotinib | Antineoplastic (CML) | BCR-ABL kinase | Overcomes imatinib resistance |
| Amisulpride | Antipsychotic | Dopamine D2/D3 receptors | Low extrapyramidal side effects |
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